molecular formula C22H20FN7OS B2421899 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863459-79-4

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer B2421899
CAS-Nummer: 863459-79-4
Molekulargewicht: 449.51
InChI-Schlüssel: XWBUNWXAJLTLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied as a potential CDK2 inhibitor, which could be useful in cancer treatment .


Synthesis Analysis

The synthesis of this compound involves the use of hydrazines or hydrazine hydrochlorides to generate intermediates, which are then subjected to microwave-assisted heating under controlled conditions .


Molecular Structure Analysis

The molecular formula of this compound is C16H15FN6OS. It has an average mass of 358.393 Da and a monoisotopic mass of 358.101196 Da .


Chemical Reactions Analysis

The compound has shown good inhibitory effect with an IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C. Its 1H NMR (DMSO-d6) shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Wissenschaftliche Forschungsanwendungen

Discovery and Development of PDE1 Inhibitors

A study reported the design and synthesis of a diverse set of compounds, including those related to the specified chemical structure, as inhibitors of phosphodiesterase 1 (PDE1). These compounds have been explored for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. Notably, the optimization of these novel scaffolds has led to the identification of a clinical candidate with picomolar inhibitory potency against PDE1, demonstrating significant selectivity and efficacy in vivo. This research highlights the potential of such compounds in addressing cognitive deficits and various central nervous system disorders (Li et al., 2016).

Novel Inhibitors of 15-Lipoxygenase

Another research focus has been the synthesis and evaluation of derivatives as potential inhibitors of 15-lipoxygenase (15-LO), a target relevant to inflammatory and cardiovascular diseases. The study synthesized new derivatives, demonstrating their inhibitory activity against 15-LO. The compounds showing the best IC50 values indicate the relevance of such structures in developing treatments for diseases where 15-LO plays a significant role (Asghari et al., 2016).

Antitumor and Antimicrobial Activities

Research into the synthesis of pyrazolo[1,5-a]pyrimidines and related structures has revealed their potential in antitumor and antimicrobial applications. These compounds have been synthesized through various methods and evaluated for their biological activities, showing promise in the development of new therapeutic agents. The studies cover the synthesis of these compounds and their evaluation against various tumor cell lines and microbial species, highlighting their significant bioactivity and potential for further development into therapeutic agents (Shaaban et al., 2011; Abdel-Aziz et al., 2008).

Eigenschaften

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7OS/c23-16-6-8-18(9-7-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBUNWXAJLTLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.